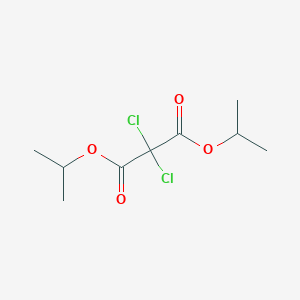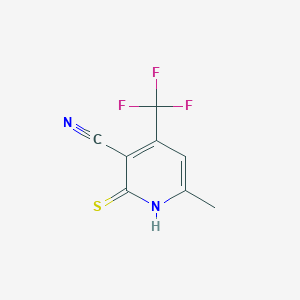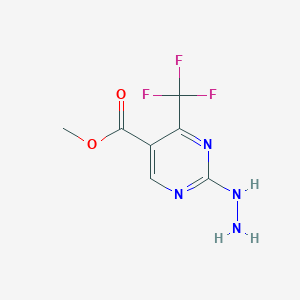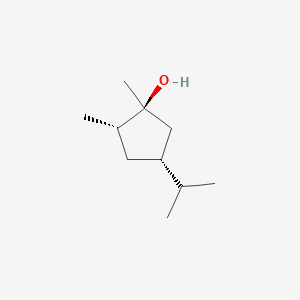![molecular formula C13H7BrOS3 B068458 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde CAS No. 161726-69-8](/img/structure/B68458.png)
5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Overview
Description
5’‘-Bromo-2,2’5’,2’'-terthiophene-5-carboxaldehyde: is a chemical compound with the molecular formula C13H7BrOS3 and a molecular weight of 355.28 g/mol . This compound is a derivative of terthiophene, a type of oligothiophene, and is characterized by the presence of a bromine atom and a formyl group attached to the terthiophene core . It appears as a white to yellow to orange powder or crystal .
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of aldehyde-capped thiophene oligomers .
Mode of Action
It is known to be used as a reagent in the preparation of organic dyes incorporating carbazole or dendritic iodocarbazole unit to enhance the performance of dye-sensitized solar cells .
Result of Action
It is known to be used in the preparation of organic dyes, suggesting it may play a role in the coloration and light absorption properties of these dyes .
Action Environment
It is known that this compound is sensitive to air and should be stored under inert gas .
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of organic dyes incorporating carbazole or dendritic iodocarbazole unit to enhance the performance of dye-sensitized solar cells
Molecular Mechanism
It is known to be involved in the preparation of organic dyes, suggesting that it may interact with other molecules in a way that contributes to the properties of these dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’‘-Bromo-2,2’:5’,2’‘-terthiophene-5-carboxaldehyde typically involves the bromination of 2,2’:5’,2’‘-terthiophene followed by formylation. The bromination step introduces a bromine atom at the 5’’ position of the terthiophene ring. This is usually achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods: While specific industrial production methods for 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safe handling of reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions: 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formylation: Vilsmeier-Haack reagent (DMF and POCl3).
Coupling Reactions: Palladium catalysts and appropriate organometallic reagents.
Major Products:
Substitution Products: Various substituted terthiophenes depending on the nucleophile used.
Oxidation Products: 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxylic acid.
Reduction Products: 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-methanol.
Scientific Research Applications
Chemistry: 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde is used as a building block in the synthesis of more complex organic molecules, particularly in the field of organic electronics . It is a key intermediate in the preparation of aldehyde-capped thiophene oligomers .
Biology and Medicine: These dyes have shown promise in enhancing the performance of solar cells .
Industry: In the industrial sector, 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde is utilized in the development of organic semiconductors and conducting polymers . These materials are essential for the production of flexible electronic devices and organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
2,2’5’,2’'-Terthiophene: Lacks the bromine and formyl groups, making it less reactive in certain synthetic applications.
5-Bromo-2,2’-bithiophene: Contains a bromine atom but lacks the third thiophene ring and the formyl group.
5-Formyl-2,2’5’,2’'-terthiophene: Contains the formyl group but lacks the bromine atom.
Uniqueness: 5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde is unique due to the presence of both the bromine and formyl groups, which enhance its reactivity and versatility in synthetic chemistry . These functional groups allow for a wide range of chemical modifications and applications, particularly in the development of advanced materials for electronic and photovoltaic devices .
Properties
IUPAC Name |
5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKMLTVEGWLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565806 | |
| Record name | 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161726-69-8 | |
| Record name | 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
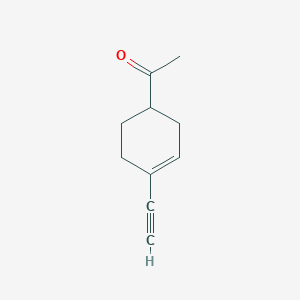
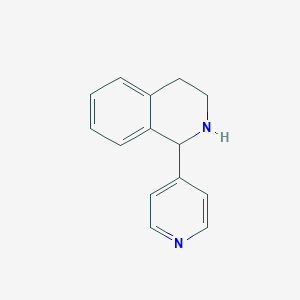

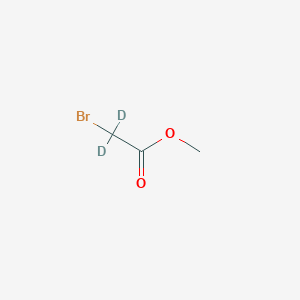
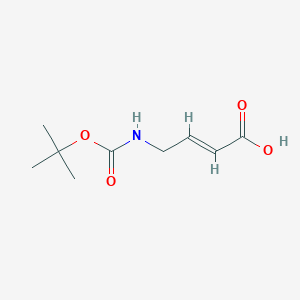

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)

